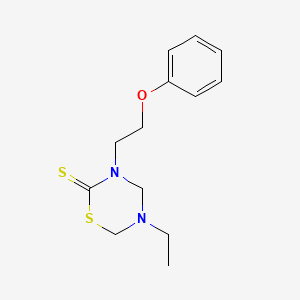

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione

Description

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a six-membered 1,3,5-thiadiazinane ring with a thione (C=S) group at position 2. The substituents at positions 3 and 5 include a phenoxyethyl group (C₆H₅-O-CH₂CH₂-) and an ethyl group (-CH₂CH₃), respectively. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, antifungal, and epigenetic modulation properties . Its synthesis typically involves condensation reactions of dithiocarbamates or thiosemicarbazides with aldehydes or ketones, followed by cyclization in the presence of reagents like carbon disulfide (CS₂) .

Properties

IUPAC Name |

5-ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS2/c1-2-14-10-15(13(17)18-11-14)8-9-16-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUONSQZRHZOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CN(C(=S)SC1)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of ethylamine with 2-phenoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazinane ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiadiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as:

- Oxidation: Producing sulfoxides and sulfones.

- Reduction: Resulting in thiols and other reduced sulfur compounds.

- Substitution Reactions: Leading to various substituted thiadiazinane derivatives depending on the nucleophile used.

Biology

The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of thiadiazinanes can exhibit significant activity against various bacterial strains. For instance:

- Antibacterial Activity: Compounds derived from thiadiazinanes have shown effectiveness against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus.

- Antifungal Activity: Some derivatives have demonstrated antifungal properties against Candida albicans and Aspergillus niger .

Medicine

In the medical field, this compound is being explored for its potential as a therapeutic agent:

- Anti-inflammatory Properties: Research indicates that compounds with similar structures may reduce inflammation markers in vitro.

- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation in various cell lines, including breast (MCF7) and colon (HCT116) cancer cells .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its ability to form coordination complexes with metal ions makes it valuable for:

- Material Science: Developing conductive polymers or sensors.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated the antimicrobial activity of various thiadiazinane derivatives, including this compound. The results indicated that certain modifications to the molecule enhanced its efficacy against gram-positive bacteria compared to gram-negative strains .

Case Study 2: Anticancer Potential

Research published in the journal Dovepress investigated the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The study found that specific structural features significantly influenced the anticancer activity, leading to promising results for further development of thiadiazole-based therapeutics .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its phenoxyethyl group can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The biological and physical properties of 1,3,5-thiadiazinane-2-thione derivatives are highly dependent on the substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,3,5-Thiadiazinane-2-thione Derivatives

Key Observations:

This contrasts with the hydrophilic carboxyethyl group in the furfurylmethyl derivative, which favors aqueous solubility . Bulky aromatic substituents (e.g., phenyl in ) may sterically hinder interactions with biological targets, whereas flexible chains (e.g., phenoxyethyl) balance steric effects and binding affinity .

Synthetic Flexibility :

- Derivatives with hydroxyethyl or carboxyethyl groups require pH-controlled conditions for cyclization , while alkyl-substituted analogs (e.g., dimethyl) are synthesized via straightforward liquid-phase organic synthesis (LPOS) using coupling agents like DIC and DMAP .

The phenoxyethyl group in the target compound may offer unique interactions with allosteric binding sites, distinct from the biocidal activity of the 2,5-dimethyl derivative .

Physicochemical Properties

- Melting Points : Hydroxyethyl and phenyl-substituted derivatives (e.g., 142°C in ) have higher melting points than alkyl-substituted analogs due to hydrogen bonding and π-π stacking interactions .

- Solubility: Ethanol is a common solvent for hydroxyethyl and phenoxyethyl derivatives, while carboxyethyl analogs are water-soluble under basic conditions .

Spectroscopic Signatures

- IR Spectroscopy :

- NMR Spectroscopy: The phenoxyethyl group in the target compound would exhibit aromatic proton signals at δ 6.8–7.4 ppm and methylene protons at δ 4.2–5.2 ppm, similar to the hydroxyethyl analog in .

Environmental and Industrial Relevance

- The 2,5-dimethyl derivative is favored in industrial biocides due to its lower environmental toxicity compared to glutaraldehyde .

Biological Activity

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of ethylamine with 2-phenoxyethyl isothiocyanate under controlled conditions. The process often employs a base such as triethylamine to facilitate the formation of the thiadiazinane ring through cyclization. The reaction is generally conducted under heat to promote product formation, yielding a compound characterized by its unique thiadiazine structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfur and nitrogen atoms in its structure can form coordination complexes with metal ions, influencing biochemical pathways involved in cellular signaling and metabolism. Additionally, the phenoxyethyl group enhances hydrophobic interactions with proteins, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazine thiones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against Leishmania major, demonstrating efficacy in inhibiting pathogen growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on its effects on human cervical cancer (HeLa) cells, where it showed moderate-to-good activity against multiple cancer cell lines, including HT-29 (colon carcinoma) and A549 (lung carcinoma) cells . The mechanism underlying its anticancer effects may involve the inhibition of inducible nitric oxide synthase (iNOS), which is often overexpressed in tumors.

Neuroprotective Effects

Research has also highlighted the neuroprotective capabilities of this compound derivatives against neurodegenerative conditions such as Alzheimer's disease. In a study involving a scopolamine-induced model of Alzheimer's, the compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline. It also exhibited antioxidant activity and improved memory performance in behavioral tests .

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A series of thiadiazine derivatives were synthesized and tested for their anti-leishmanial properties. The results indicated that modifications at specific positions significantly enhanced their biological activity against Leishmania major .

- Anticancer Activity : In vitro studies assessing the impact of various thiadiazine derivatives on cancer cell lines revealed that certain substitutions led to increased cytotoxicity against HeLa cells and other carcinoma types .

- Neuroprotective Studies : The neuroprotective effects were evaluated using behavioral assays in mice subjected to scopolamine treatment. Results showed that the test compound significantly improved cognitive functions compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione, and how can purity be optimized?

- Methodology : The synthesis of thiadiazinane-thione derivatives typically involves cyclocondensation of thiourea analogs with carbonyl compounds in the presence of CS₂ and a base (e.g., KOH). For example, refluxing ethyl thiocarbazinate with CS₂ in methanol/KOH followed by acidification (HCl) yields crystalline products . Purification via recrystallization (ethanol or methanol) ensures >95% purity. Elemental analysis and chromatographic techniques (TLC, Rf ~0.48 in hexane:ethyl acetate) confirm purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., N–C double bonds at ~1.29 Å) and hydrogen-bonded dimers (N–H⋯S interactions) stabilizing the crystal lattice .

- NMR/IR : Key signals include thione C=S (IR: ~1350 cm⁻¹), NH protons (¹H NMR: δ ~13.7 ppm), and ethoxy groups (¹³C NMR: δ ~69 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., 257.31 g/mol for analogous structures) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with molecular docking can prioritize derivatives with high binding affinity to biological targets (e.g., enzymes). ICReDD’s workflow integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodology :

- Byproduct analysis : If hydrolysis yields disulfides instead of thiols (e.g., oxidative dimerization), LC-MS and XRD identify side products. Adjusting pH or using antioxidants (e.g., ascorbic acid) suppresses oxidation .

- Data reconciliation : Compare experimental IR/NMR with simulated spectra (software: Gaussian, ORCA) to detect anomalies. For example, unexpected C–O stretches may indicate esterification side reactions .

Q. How can factorial design improve yield and selectivity in multi-step syntheses?

- Methodology : A 2^k factorial design evaluates variables (e.g., temperature, reagent ratio, time). For a thiadiazinane-thione synthesis, factors like CS₂ concentration and reflux duration are tested. Response surface modeling identifies optimal conditions (e.g., 6 h reflux at 70°C), maximizing yield while minimizing byproducts .

Q. What advanced techniques validate the compound’s potential as a bioactive agent?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.